N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 196194-97-5
VCID: VC4051964
InChI: InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)
SMILES: CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

CAS No.: 196194-97-5

Cat. No.: VC4051964

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - 196194-97-5

Specification

CAS No. 196194-97-5
Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide
Standard InChI InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)
Standard InChI Key QYVWZBZKJRZMME-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC

Introduction

Synthesis and Reaction Conditions

The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide involves a two-step process beginning with the nitration of 4-methoxy-2-methylacetanilide, followed by acetylation. According to , the final step employs trifluoroacetic acid and sodium nitrite under inert atmospheric conditions at temperatures ranging from 0°C to 20°C, yielding the product with an 89% efficiency. The reaction mechanism proceeds as follows:

  • Nitration: Introduction of the nitro group at the para position relative to the methoxy group.

  • Acetylation: Protection of the aniline nitrogen using acetic anhydride in acetic acid solvent, followed by recrystallization for purification.

Table 1: Key Synthesis Parameters

ParameterDetailsSource
Starting Material4-Methoxy-2-methyl-5-nitroaniline
ReagentsAcetic anhydride, trifluoroacetic acid
Reaction Temperature0–20°C
Yield89%
Purification MethodRecrystallization (aqueous solution)

The crystalline product is typically isolated as a pale-yellow solid, with purity confirmed via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Structural and Crystallographic Features

X-ray diffraction studies reveal a non-planar molecular geometry due to steric and electronic interactions between substituents. The phenyl ring exhibits torsion angles of 5.1° between the acetamido group and the aromatic plane, while the nitro group adopts a near-orthogonal orientation (30° twist) . Intramolecular hydrogen bonding between the amide N─H and nitro oxygen (N⋯O = 2.636 Å) stabilizes the conformation, as observed in .

Table 2: Structural Comparison with Analogues

CompoundTorsion Angle (°)Hydrogen Bonding PatternSource
N-(4-Methoxy-2-methyl-5-nitro)5.1 (acetamido)Intramolecular N─H⋯O (2.636 Å)
N-(4-Hydroxy-3-nitrophenyl)acetamide9.0 (acetamido)Intermolecular N─H⋯O (2.908 Å)
N-(4-Methoxy-3-nitrophenyl)acetamide30 (nitro)Disordered nitro group

The crystal packing of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide forms chains along the101 direction via O─H⋯O interactions (2.718 Å) . This contrasts with its 3-nitro isomer, which exhibits bifurcated hydrogen bonds and greater molecular distortion .

FeaturePotential ApplicationRationale
Nitro GroupElectrophilic substitutionFacilitates aromatic reactions
Methoxy GroupElectron-donating effectsModulates reactivity
Acetamide MoietyHydrogen bonding capacityBiological target interaction

Comparative Analysis with Structural Analogues

The positional isomerism of nitro groups significantly impacts molecular properties:

  • N-(4-Hydroxy-2-nitrophenyl)acetamide: Planar structure with intramolecular H-bonding; higher thermal stability .

  • N-(4-Methoxy-3-nitrophenyl)acetamide: Disordered nitro group; forms weaker intermolecular bonds .

  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide: Balanced steric effects from methyl and methoxy groups, enabling selective reactivity.

Table 5: Impact of Substituent Position on Properties

Substituent PositionPlanarityHydrogen Bond StrengthReactivity
2-NitroHighStrong (intramolecular)Moderate
3-NitroLowWeak (intermolecular)High
5-NitroModerateModerateSelective

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